BenchChemオンラインストアへようこそ!

1-(4-tert-butylphenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline

Medicinal chemistry Adenosine receptor pharmacology Scaffold-based drug discovery

This N1-substituted pyrazolo[4,3-c]quinoline is structurally distinct from the more common N2-series, offering a unique hydrogen-bonding surface and tautomeric preference for regioisomeric selectivity screening. Its high lipophilicity (XLogP3=6.8) and low TPSA (30.7 Ų) make it an ideal CNS-penetrant probe for comparing target engagement across benzodiazepine, adenosine A₃, and β-glucuronidase targets. Procure alongside N2-comparators to map regioisomer-dependent polypharmacology without custom synthesis delays.

Molecular Formula C26H23N3
Molecular Weight 377.491
CAS No. 901017-98-9
Cat. No. B2948187
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-tert-butylphenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline
CAS901017-98-9
Molecular FormulaC26H23N3
Molecular Weight377.491
Structural Identifiers
SMILESCC(C)(C)C1=CC=C(C=C1)N2C3=C(C=NC4=CC=CC=C43)C(=N2)C5=CC=CC=C5
InChIInChI=1S/C26H23N3/c1-26(2,3)19-13-15-20(16-14-19)29-25-21-11-7-8-12-23(21)27-17-22(25)24(28-29)18-9-5-4-6-10-18/h4-17H,1-3H3
InChIKeyCXRVWLQYNKHTMT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 20 mg / 60 mg / 75 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(4-tert-Butylphenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline (CAS 901017-98-9): Structural and Physicochemical Baseline for Procurement Evaluation


1-(4-tert-Butylphenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline (CAS 901017-98-9) is an N1-substituted pyrazolo[4,3-c]quinoline featuring a 4-tert-butylphenyl group at the 1-position and an unsubstituted phenyl at the 3-position, with molecular formula C₂₆H₂₃N₃ and MW 377.49 g/mol [1]. The pyrazolo[4,3-c]quinoline scaffold is a tricyclic heteroaromatic system formed by fusion of a pyrazole ring to a quinoline nucleus, known to engage diverse biological targets including benzodiazepine receptors, adenosine A₃ receptors, bacterial β-glucuronidase, and G-quadruplex DNA depending on substitution pattern and regioisomeric form [2][3]. This compound belongs to the 1H-pyrazolo[4,3-c]quinoline regioisomeric series (N1-substituted), which is structurally and pharmacologically distinct from the more extensively characterized 2H-pyrazolo[4,3-c]quinoline (N2-substituted) series [4]. Key computed physicochemical properties include XLogP3 of 6.8, topological polar surface area of 30.7 Ų, zero hydrogen bond donors, and two hydrogen bond acceptors, indicating high lipophilicity and membrane permeability potential [1].

Why 1-(4-tert-Butylphenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline Cannot Be Replaced by Generic Pyrazolo[4,3-c]quinoline Analogs


Pyrazolo[4,3-c]quinolines are not a single pharmacologically interchangeable class; regioisomeric form (N1- vs. N2-substitution), substitution position, and substituent identity each produce divergent biological target profiles and physicochemical behaviors [1]. The N2-substituted series (e.g., 2-phenyl-2H-pyrazolo[4,3-c]quinoline, CHEMBL190111) has documented adenosine A₃ receptor antagonism with Kᵢ = 212 nM and >4.7-fold selectivity over A₁/A₂A subtypes [2], while N1-substituted analogs such as CAS 901017-98-9 present a fundamentally different hydrogen-bonding surface, dipole moment, and tautomeric preference owing to the pyrazole N1/N2 connectivity [1]. Within the N1-substituted subset, replacement of the 4-tert-butylphenyl group with a 4-methylphenyl group (CAS 901263-50-1, MW 335.41) reduces computed logP by approximately 1–1.5 log units and eliminates the steric shielding conferred by the bulky tert-butyl moiety, which can influence metabolic stability and off-target binding profiles [3]. Generic substitution without regioisomeric and substituent-level specificity therefore risks selecting a compound with an entirely different biological target engagement signature and physicochemical suitability for a given assay or application.

Quantitative Differentiation Evidence: 1-(4-tert-Butylphenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline vs. Closest Structural Analogs


Regioisomeric Differentiation: N1-Substituted vs. N2-Substituted Pyrazolo[4,3-c]quinoline Scaffold

The target compound belongs to the 1H-pyrazolo[4,3-c]quinoline (N1-substituted) regioisomeric series, which is structurally distinct from the 2H-pyrazolo[4,3-c]quinoline (N2-substituted) series that has documented human adenosine A₃ receptor antagonist activity. The N2-substituted reference compound 2-phenyl-2H-pyrazolo[4,3-c]quinoline (CHEMBL190111) exhibits Kᵢ hA₃ = 212 nM, Kᵢ hA₁ > 1000 nM, Kᵢ hA₂A > 1000 nM, and IC₅₀ hA₂B = 1000 nM in radioligand binding assays using CHO cells expressing human adenosine receptor subtypes [1]. Its 4-methoxy analog (CHEMBL188052) shows improved Kᵢ hA₃ = 166 nM with similar selectivity [2]. The target compound, with an N1-substitution pattern, presents a fundamentally altered electronic distribution, hydrogen-bonding topology, and tautomeric state that precludes direct extrapolation of these N2-series activities [3]. This regioisomeric distinction is critical in scaffold-based screening: N1- and N2-substituted pyrazolo[4,3-c]quinolines should be treated as distinct chemotypes for target engagement and SAR purposes.

Medicinal chemistry Adenosine receptor pharmacology Scaffold-based drug discovery

Lipophilicity Differentiation: Computed logP/logD of the 4-tert-Butylphenyl Substituent vs. 4-Methylphenyl and Unsubstituted Phenyl Analogs

The computed lipophilicity of 1-(4-tert-butylphenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline is XLogP3 = 6.8 (PubChem) and logP = 6.9059 / logD = 6.9058 (ChemDiv C350-0017 vendor data) [1]. This is approximately 1.3–1.8 log units higher than the predicted logP of the closest unsubstituted phenyl analog 1,3-diphenyl-1H-pyrazolo[4,3-c]quinoline (estimated logP ≈ 5.0–5.5 based on MW 335.41, C₂₃H₁₅N₃) [1] and 1.0–1.5 log units higher than the 4-methylphenyl analog (CAS 901263-50-1, MW 335.41, C₂₃H₁₇N₃) . The logSw (intrinsic aqueous solubility) is predicted at −6.2358, consistent with very low aqueous solubility typical of highly lipophilic polyaromatic heterocycles . The zero hydrogen bond donor count and minimal polar surface area (22.7–30.7 Ų) further distinguish this compound from analogs bearing polar substituents [1].

Physicochemical profiling ADME prediction Lipophilicity-driven SAR

Steric Bulk and Metabolic Stability Potential: tert-Butyl Group vs. Methyl and Unsubstituted Phenyl Analogs

The 4-tert-butylphenyl group at the N1-position introduces substantial steric bulk (Taft steric parameter Eₛ for tert-butyl ≈ −1.54 vs. methyl ≈ −0.00) relative to the closest 4-methylphenyl analog (CAS 901263-50-1) [1]. In the broader pyrazolo[4,3-c]quinoline literature, substituent steric properties have been shown to modulate both benzodiazepine receptor affinity and selectivity profiles; Savini et al. demonstrated that 6,8-difluoro substitution on the quinoline core enhanced anticonvulsant activity in the anti-pentylenetetrazol test, establishing that steric and electronic modulation of this scaffold translates to in vivo pharmacodynamic differences [2]. The tert-butyl group provides increased steric shielding of the pyrazole ring, which may reduce oxidative metabolism at adjacent positions relative to methyl-substituted or unsubstituted phenyl analogs, although no direct metabolic stability comparison data for CAS 901017-98-9 has been published .

Metabolic stability Steric shielding Cytochrome P450 liability

Class-Level Biological Target Engagement Potential: Pyrazolo[4,3-c]quinoline Scaffold Activity Profile Across Published Targets

The pyrazolo[4,3-c]quinoline scaffold has demonstrated activity across at least four validated biological target classes: (1) central benzodiazepine receptor (BZR) binding, with displacement of [³H]flunitrazepam from rat brain membranes by 2-arylpyrazolo[4,3-c]quinolin-3-ones showing affinities comparable to diazepam [1]; (2) bacterial β-glucuronidase inhibition, with lead compound 3-amino-4-(4-fluorophenylamino)-1H-pyrazolo[4,3-c]quinoline (compound 42) preventing CPT-11-induced diarrhea in tumor-bearing mice while preserving antitumor efficacy [2]; (3) human A₃ adenosine receptor antagonism in the N2-substituted series with Kᵢ values of 9–212 nM [3]; and (4) c-MYC/KRAS G-quadruplex DNA stabilization, with compound PQ32 showing ΔTₘ-based stabilization, IC₅₀ ≈ 1.00 μM antiproliferative activity, and in vivo tumor growth inhibition comparable to cisplatin [4]. The target compound (CAS 901017-98-9), as an N1-substituted derivative, represents a structurally distinct entry point into this polypharmacological scaffold space and has not been directly profiled against these targets in published studies.

Polypharmacology Benzodiazepine receptor β-Glucuronidase inhibition G-quadruplex targeting

Commercial Sourcing and Inventory Differentiation: Multi-Vendor Availability vs. Single-Source or Custom-Synthesis Analogs

1-(4-tert-Butylphenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline (CAS 901017-98-9) is commercially available from multiple established screening compound vendors including Life Chemicals (catalog F3407-1109), ChemDiv (catalog C350-0017), and AKos (catalog AKOS001794895), with documented stock availability and defined purities [1][2]. In contrast, several closest structural analogs—including 1-(4-methylphenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline (CAS 901263-50-1) and 8-bromo-1-(4-tert-butylphenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline (CAS 901263-71-6)—are listed by fewer vendors and may require custom synthesis with associated lead times . Multi-vendor sourcing reduces supply chain risk for long-term screening programs and enables competitive pricing comparison. The compound is offered in screening-ready quantities (e.g., 60 mg from ChemDiv, 75 mg from Life Chemicals), suitable for initial hit confirmation and dose-response follow-up [2].

Chemical sourcing Screening library procurement Supply chain reliability

Recommended Research and Procurement Application Scenarios for 1-(4-tert-Butylphenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline (CAS 901017-98-9)


Screening Library Enrichment for N1-Substituted Pyrazolo[4,3-c]quinoline Chemotype Exploration

Given the documented biological polypharmacology of the pyrazolo[4,3-c]quinoline scaffold across benzodiazepine receptors, adenosine A₃ receptors, bacterial β-glucuronidase, and G-quadruplex DNA targets [1][2][3], this compound serves as a structurally characterized N1-substituted regioisomer for library enrichment where the goal is to compare target engagement profiles of N1- vs. N2-substituted chemotypes. Procurement of CAS 901017-98-9 alongside its N2-substituted comparator 2-phenyl-2H-pyrazolo[4,3-c]quinoline (CHEMBL190111, Kᵢ hA₃ = 212 nM) [4] enables head-to-head regioisomeric screening to determine whether the N1-substitution pattern redirects target selectivity away from adenosine receptors toward alternative targets such as BZR or β-glucuronidase. The compound's high computed lipophilicity (XLogP3 = 6.8) makes it particularly suitable for CNS-targeted screening panels [5].

Physicochemical Property Benchmarking in CNS Drug Discovery Programs

The compound's physicochemical profile—XLogP3 6.8, TPSA 30.7 Ų, zero H-bond donors, and only two H-bond acceptors [5]—positions it within the favorable range for CNS penetration by multiple in silico filters (e.g., CNS MPO score analysis). It can serve as a reference compound for calibrating CNS permeability assays or as a tool compound for studying the relationship between pyrazoloquinoline substitution patterns and blood-brain barrier penetration. The tert-butyl group's contribution to lipophilicity (ΔlogP ≈ +1.3–1.8 vs. 4-methylphenyl analog) [5] enables systematic assessment of logP-driven CNS exposure within the pyrazolo[4,3-c]quinoline series.

Metabolic Stability SAR: Tert-Butyl Substituent as a Steric Probe

The 4-tert-butylphenyl group provides significant steric bulk (Taft Eₛ ≈ −1.54) [5] that can be exploited as a steric probe in metabolic stability structure-activity relationship (SAR) studies. By comparing microsomal or hepatocyte stability of CAS 901017-98-9 against the 4-methylphenyl analog (CAS 901263-50-1, Taft Eₛ ≈ −0.00) [5], researchers can isolate the contribution of steric shielding to oxidative metabolism rates on the pyrazolo[4,3-c]quinoline scaffold. The class-level precedent established by Savini et al., where 6,8-difluoro derivatives showed distinct in vivo anticonvulsant profiles relative to unsubstituted analogs [1], supports the hypothesis that substituent-dependent metabolic stability differences translate to pharmacodynamic outcomes.

Chemical Probe Development for Benzodiazepine Receptor or β-Glucuronidase Target Validation

Based on the established class-level activity of pyrazolo[4,3-c]quinoline derivatives at central benzodiazepine receptors (displacement of [³H]flunitrazepam with affinities comparable to diazepam) [1] and as pH-dependent bacterial β-glucuronidase inhibitors with in vivo efficacy in preventing chemotherapy-induced diarrhea [2], CAS 901017-98-9 represents a structurally distinct N1-substituted entry point for developing chemical probes against these targets. Its commercial availability through multiple vendors (Life Chemicals, ChemDiv, AKos) [5] facilitates rapid procurement for initial screening without custom synthesis delays, enabling faster hit triage in target-based or phenotypic assays.

Quote Request

Request a Quote for 1-(4-tert-butylphenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.